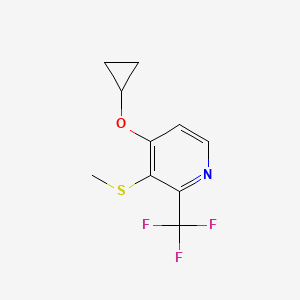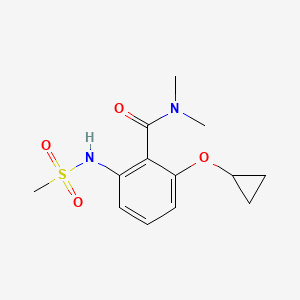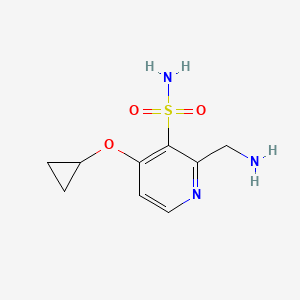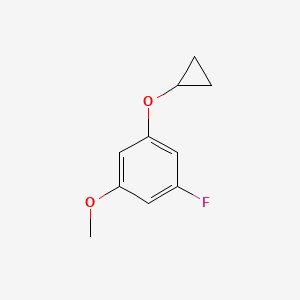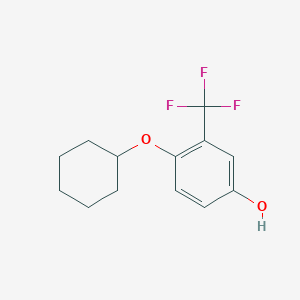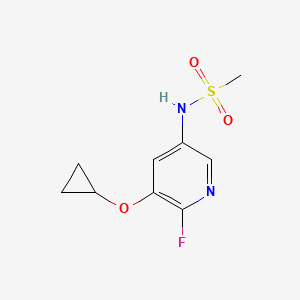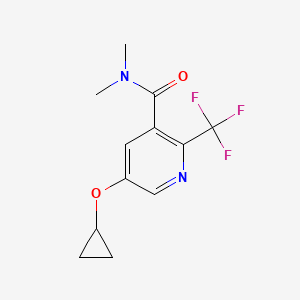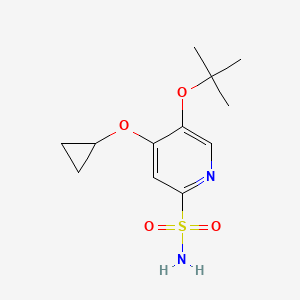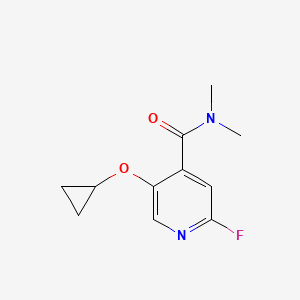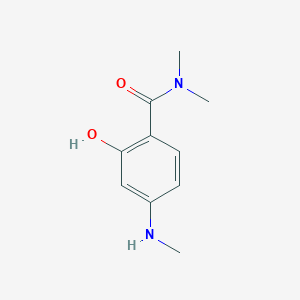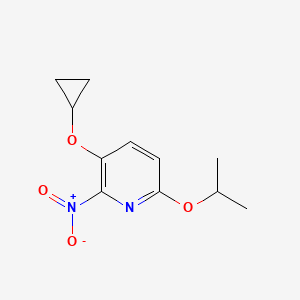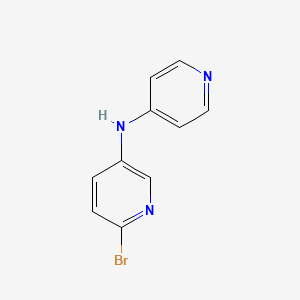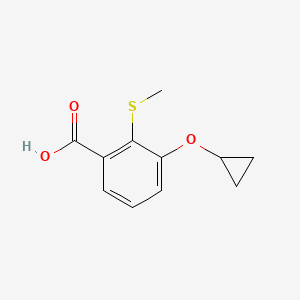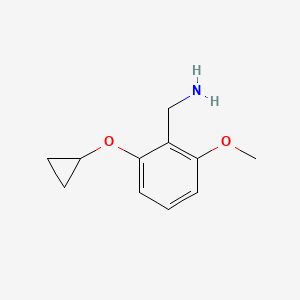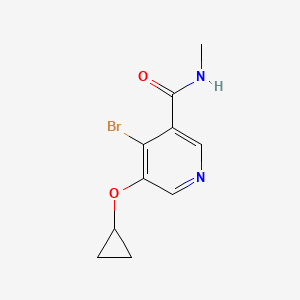
4-Bromo-5-cyclopropoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This compound is primarily used in research and development and is not intended for human use . It is a derivative of nicotinamide, featuring a bromine atom at the 4-position, a cyclopropoxy group at the 5-position, and a methyl group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 4-Bromo-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the bromination of a nicotinamide derivative followed by the introduction of the cyclopropoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl alcohol derivative .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Análisis De Reacciones Químicas
4-Bromo-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include bromine, nucleophiles like amines and thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-5-cyclopropoxy-N-methylnicotinamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-cyclopropoxy-N-methylnicotinamide is not well-documented. based on its structure, it is likely to interact with molecular targets similar to those of other nicotinamide derivatives. These targets may include enzymes involved in redox reactions and receptors that bind to nicotinamide . The exact pathways and molecular interactions would require further experimental validation.
Comparación Con Compuestos Similares
4-Bromo-5-cyclopropoxy-N-methylnicotinamide can be compared to other nicotinamide derivatives, such as:
5-Bromo-N-methylnicotinamide: Similar structure but lacks the cyclopropoxy group.
5-Bromo-N-cyclopropyl-4-methylnicotinamide: Similar structure but with a different substitution pattern.
4-Bromo-5-nitrophthalonitrile: Different functional groups but shares the bromine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
4-bromo-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)7-4-13-5-8(9(7)11)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
AXXVGEYEBOCDNG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=CC(=C1Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


